2-Methyl-6-morpholinopyrimidin-4-amine

Beschreibung

Molecular Architecture and Crystallographic Characterization

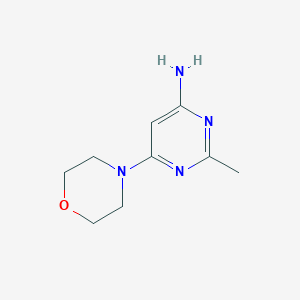

The molecular architecture of 2-methyl-6-morpholinopyrimidin-4-amine is characterized by a pyrimidine core structure substituted with a methyl group at position 2, an amino group at position 4, and a morpholine ring at position 6. The compound exhibits the molecular formula C9H14N4O with a molecular weight of 194.23 grams per mole, establishing it as a medium-sized heterocyclic molecule with multiple nitrogen-containing functional groups. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-methyl-6-morpholin-4-ylpyrimidin-4-amine, reflecting its systematic structural organization.

The crystallographic analysis of related pyrimidine-morpholine structures provides valuable insights into the three-dimensional arrangement of atoms within this compound family. Studies of similar compounds demonstrate that pyrimidine rings typically maintain planarity with root mean square deviations ranging from 0.008 to 0.020 Angstroms. The morpholine substituent at position 6 of the pyrimidine ring adopts a chair conformation characteristic of six-membered saturated heterocycles, with the oxygen atom positioned to minimize steric interactions with adjacent substituents.

Hydrogen bonding patterns play a crucial role in determining the solid-state structure of this compound. The amino group at position 4 serves as both a hydrogen bond donor and acceptor, forming intermolecular interactions that stabilize the crystal lattice. The morpholine nitrogen atom can participate in additional hydrogen bonding interactions, creating complex networks that influence the compound's physical properties and stability.

Eigenschaften

IUPAC Name |

2-methyl-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYNZTGBWLAAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652766 | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28732-85-6 | |

| Record name | 2-Methyl-6-(4-morpholinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28732-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route 1: Cyclization and Nucleophilic Substitution

Step 1: Synthesis of 2,4-Dichloropyrimidine

- Reaction: Condensation of malonic acid derivatives with formamide or urea derivatives under thermal conditions to form the pyrimidine ring.

- Conditions: Heating at 150–180°C with catalysts like phosphorus oxychloride (POCl₃) to chlorinate the pyrimidine at positions 2 and 4.

Step 2: Methylation at Position 2

- Reaction: Nucleophilic substitution using methyl iodide or dimethyl sulfate.

- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate as base.

Step 3: Substitution at Position 6 with Morpholine

- Reaction: Nucleophilic aromatic substitution where morpholine replaces the chlorine atom.

- Conditions: Heating at 100–120°C in a polar solvent like ethanol or acetonitrile, with potassium carbonate or cesium carbonate as base.

Step 4: Final Amine Formation

- Reaction: Reductive amination or direct amination to convert the amino group to the target amine.

- Conditions: Catalytic hydrogenation or treatment with ammonia derivatives under pressure.

Route 2: Multicomponent Assembly via Petasis Reaction

Recent studies have employed multicomponent reactions such as the Petasis reaction to synthesize derivatives with similar scaffolds, which can be adapted for the target compound:

- Reactants: A suitable aldehyde, amine, and boronic acid derivatives.

- Conditions: Mild heating in solvents like ethanol or acetic acid, with catalysts such as zinc or titanium salts.

- Outcome: Formation of the pyrimidine core with functionalized substituents, including the morpholine group.

This approach allows for rapid diversification and high yields, as demonstrated in recent research on morpholinopyrimidine derivatives.

Data Table: Summary of Synthetic Methods

| Method | Key Reactions | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Route 1 | Cyclization, nucleophilic substitution, amination | POCl₃, methyl iodide, morpholine, bases | 150–180°C for cyclization, reflux at 100–120°C | Well-established, high yield | Multi-step, requires purification at each step |

| Route 2 | Multicomponent Petasis reaction | Aldehydes, amines, boronic acids | Mild heating, catalytic conditions | Rapid, versatile, suitable for derivatives | Less control over regioselectivity |

Research Findings and Notes

- Efficiency: Studies indicate that the nucleophilic substitution of chlorinated pyrimidines with morpholine is highly efficient, often achieving yields above 70% under optimized conditions.

- Selectivity: The methylation at position 2 is regioselective when using methyl iodide and potassium carbonate.

- Reaction Optimization: Solvent choice significantly impacts yield and purity; polar aprotic solvents like DMF and acetonitrile are preferred.

- Industrial Relevance: Continuous flow synthesis has been explored to scale up production, improving safety and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name: 2-methyl-6-morpholin-4-ylpyrimidin-4-amine

- Molecular Formula: C9H14N4O

- Molecular Weight: 182.23 g/mol

Medicinal Chemistry

2-Methyl-6-morpholinopyrimidin-4-amine has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. It has been studied as a candidate for treating various diseases, including cancer and inflammatory disorders.

Case Study: Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, certain synthesized derivatives were shown to inhibit the production of nitric oxide and cyclooxygenase in macrophage cells stimulated by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Biochemical Probes

The compound serves as a biochemical probe for studying various signaling pathways. Its interaction with specific enzymes or receptors can help elucidate the mechanisms underlying certain diseases.

Case Study: Inhibition of IRAK4

Research identified this compound derivatives as inhibitors of IRAK4, a kinase involved in inflammatory responses. These inhibitors were assessed for their effects on NF-κB activation, demonstrating their potential in modulating immune responses .

Drug Development

The compound is being investigated for its role in developing new drugs targeting specific diseases. Its structural characteristics allow for modifications that can enhance efficacy and selectivity.

Table 1: Summary of Biological Activities

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Various analogs have been synthesized and tested to determine how structural changes affect biological activity.

Table 2: SAR Analysis of Derivatives

| Compound | Structural Modification | Activity | IC50 (µM) |

|---|---|---|---|

| Compound 1 | Added phenyl group | Moderate inhibition | 72 |

| Compound 2 | Morpholine substitution | Strong inhibition | 1.9 |

| Compound 3 | Halogenated phenyl group | Variable activity | 4.2 |

Wirkmechanismus

The mechanism of action of 2-Methyl-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

Vergleich Mit ähnlichen Verbindungen

Core Pyrimidine Derivatives with Morpholine/Thiomorpholine Substituents

Key Findings :

Halogenated and Electron-Withdrawing Group Derivatives

Key Findings :

Aryl- and Alkyl-Substituted Pyrimidines

Key Findings :

Heterocyclic-Fused Pyrimidines

Key Findings :

- Fused heterocycles (e.g., thieno-pyrimidines) increase rigidity, improving selectivity in enzyme inhibition .

Biologische Aktivität

2-Methyl-6-morpholinopyrimidin-4-amine is a heterocyclic compound characterized by its unique structure, featuring a pyrimidine ring with a methyl group at the 2-position and a morpholine ring at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine. This reaction is commonly conducted in the presence of a base, such as potassium carbonate, in solvents like dimethylformamide (DMF) at elevated temperatures. The compound can undergo various chemical reactions, including oxidation and reduction, leading to several derivatives that may exhibit distinct biological activities.

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2), particularly in macrophage cells stimulated by lipopolysaccharides (LPS). The mechanism involves interference with signaling pathways that regulate inflammation, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in reducing inflammatory responses. For instance, compounds derived from this compound were assessed for their ability to inhibit NO production at non-cytotoxic concentrations. These studies revealed that certain derivatives significantly decreased iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells, highlighting their potential as therapeutic agents for inflammation-related disorders .

Case Studies

- Anti-inflammatory Activity : A study evaluated various derivatives of this compound for their anti-inflammatory effects. The results indicated that specific derivatives could effectively inhibit the production of inflammatory cytokines and mediators, suggesting their role as potential anti-inflammatory drugs .

- Cancer Research : In another investigation focusing on cancer therapy, compounds based on the morpholinopyrimidine framework were tested against multiple cancer cell lines. Results showed promising antiproliferative activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cells, indicating that these compounds may serve as leads for developing new anticancer therapies .

Comparative Analysis

The biological activities of this compound can be compared to other similar compounds. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.